(2R)-{[(4-chloro-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid
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Overview
Description
(2R)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID is a synthetic organic compound that features an indole moiety and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Chlorination: The indole derivative is chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Acetylation: The chlorinated indole is then acetylated using acetic anhydride or acetyl chloride.
Amidation: The acetylated indole is reacted with (2R)-2-amino-2-phenylethanoic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl groups or the indole ring.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups or the indole ring.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmacological Research: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (2R)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, modulating their activity. The phenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[2-(4-BROMO-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID
- (2R)-2-{[2-(4-METHYL-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID
Uniqueness
The presence of the chlorine atom in the indole ring of (2R)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID may confer unique electronic properties, affecting its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H15ClN2O3 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
(2R)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-4-8-15-13(14)9-10-21(15)11-16(22)20-17(18(23)24)12-5-2-1-3-6-12/h1-10,17H,11H2,(H,20,22)(H,23,24)/t17-/m1/s1 |
InChI Key |
MYZXBWYDOLSDIF-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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